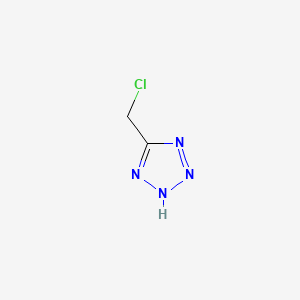
Przewalskin
Vue d'ensemble
Description
Przewalskin is a natural compound derived from the plant Prunus mume, which is native to China. It is an alkaloid, a type of natural compound found in plants, that has a wide range of biological activities, including anti-inflammatory, antioxidant, and immune-modulating effects. Przewalskin has been used in traditional Chinese medicine for centuries, and research has shown that it may be beneficial for treating a variety of conditions, including cardiovascular disease, diabetes, and cancer.
Applications De Recherche Scientifique
Novel Compounds and Their Properties
Przewalskin B and A are novel diterpenoids discovered in the Chinese medicinal plant Salvia przewalskii. Przewalskin B possesses a unique skeleton and exhibited modest anti-HIV-1 activity (Xu et al., 2006). Similarly, Przewalskin A, another novel C23 terpenoid, also showed modest anti-HIV-1 activity (Xu et al., 2006).
Synthetic Approaches
Biomimetic synthesis of Przewalskin A and Isorosmanol was achieved through a process inspired by biogenetic hypotheses, highlighting the chemical complexity and potential pharmaceutical applications of these compounds (Li et al., 2018).
Discovery of New Diterpenoids
Further research on Salvia przewalskii led to the discovery of przewalskin, a new compound, among other diterpenoids. The structural elucidation of these compounds contributes to understanding the chemical diversity of medicinal plants (Bo et al., 1991).
Total Synthesis of Przewalskin Compounds
The total synthesis of przewalskin B was achieved, showcasing advanced synthetic techniques and the potential for laboratory production of these complex molecules (Xiao et al., 2014).
Biotransformation for Przewalskinic Acid A
Research on the biotransformation of salvianolic acid B into przewalskinic acid A using a crude enzyme from Aspergillus oryzae strain demonstrates the potential for enzymatic production of valuable compounds (Liu et al., 2014).
Antihepatitis C Activity
Synthetic approaches to przewalskin also show its potential application in treating Hepatitis C, a significant global health concern (Fischer et al., 2016).
Photophysical Studies
The study of przewalskinone-B's photophysical properties and its interaction with β-Cyclodextrin provides insights into its potential as a drug carrier and its medicinal properties (Krishnaveni, 2017).
Analytical Method Development
Ultraperformance liquid chromatographic analysis of diterpenoid compounds in Salvia miltiorrhiza, including przewalskin, highlights the importance of advanced analytical methods in studying complex natural products (Li et al., 2008).
Mécanisme D'action
Target of Action
Przewalskin, a novel diterpenoid, has been found to exhibit modest anti-HIV-1 activity . The primary target of Przewalskin is suggested to be the TGF-β1 pathway . This pathway plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
It has been suggested that it may act by enhancing the production of free radicals in cells or by inhibiting an enzyme that protects cells from free radical damage . It has also been found to inhibit apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway .
Biochemical Pathways
Przewalskin affects the TGF-β1 pathway, which is involved in a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting this pathway, Przewalskin can ameliorate conditions such as pulmonary fibrosis .
Result of Action
Przewalskin has been found to exhibit modest anti-HIV-1 activity . It also ameliorates conditions such as pulmonary fibrosis by inhibiting apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway .
Propriétés
IUPAC Name |
5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXIVZRYHFCBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















